Cas no 744995-20-8 (Ethyl 2-((2-aminoethyl)thio)acetate)

Ethyl 2-((2-aminoethyl)thio)acetate structure
744995-20-8 structure
商品名:Ethyl 2-((2-aminoethyl)thio)acetate
CAS番号:744995-20-8
MF:C6H13NO2S
メガワット:163.23792052269
CID:4716672

Ethyl 2-((2-aminoethyl)thio)acetate 化学的及び物理的性質

名前と識別子

    • ethyl 2-((2-aminoethyl)thio)acetate
    • ethyl 2-(2-aminoethylsulfanyl)acetate
    • Ethyl 2-((2-aminoethyl)thio)acetate
    • インチ: 1S/C6H13NO2S/c1-2-9-6(8)5-10-4-3-7/h2-5,7H2,1H3
    • InChIKey: ZNYXDQPNEQSTQO-UHFFFAOYSA-N
    • ほほえんだ: S(CC(=O)OCC)CCN

計算された属性

  • せいみつぶんしりょう: 163.06669983 g/mol
  • どういたいしつりょう: 163.06669983 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 6
  • 複雑さ: 97.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 163.24
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 77.6

Ethyl 2-((2-aminoethyl)thio)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6745183-0.1g
ethyl 2-[(2-aminoethyl)sulfanyl]acetate
744995-20-8
0.1g
$591.0 2023-05-25
Enamine
EN300-6745183-5.0g
ethyl 2-[(2-aminoethyl)sulfanyl]acetate
744995-20-8
5g
$1945.0 2023-05-25
Enamine
EN300-6745183-10.0g
ethyl 2-[(2-aminoethyl)sulfanyl]acetate
744995-20-8
10g
$2884.0 2023-05-25
Enamine
EN300-6745183-2.5g
ethyl 2-[(2-aminoethyl)sulfanyl]acetate
744995-20-8
2.5g
$1315.0 2023-05-25
Enamine
EN300-6745183-0.25g
ethyl 2-[(2-aminoethyl)sulfanyl]acetate
744995-20-8
0.25g
$617.0 2023-05-25
Enamine
EN300-6745183-0.05g
ethyl 2-[(2-aminoethyl)sulfanyl]acetate
744995-20-8
0.05g
$563.0 2023-05-25
Enamine
EN300-6745183-0.5g
ethyl 2-[(2-aminoethyl)sulfanyl]acetate
744995-20-8
0.5g
$645.0 2023-05-25
Enamine
EN300-6745183-1.0g
ethyl 2-[(2-aminoethyl)sulfanyl]acetate
744995-20-8
1g
$671.0 2023-05-25

Ethyl 2-((2-aminoethyl)thio)acetate 関連文献

Ethyl 2-((2-aminoethyl)thio)acetateに関する追加情報

Ethyl 2-((2-aminoethyl)thio)acetate (CAS No. 744995-20-8): A Comprehensive Overview in Modern Chemical Biology

Ethyl 2-((2-aminoethyl)thio)acetate, identified by the chemical compound code CAS No. 744995-20-8, is a significant compound in the realm of chemical biology and pharmaceutical research. This organic compound, featuring a unique structural framework, has garnered attention due to its versatile applications and potential in drug development. The molecular structure of Ethyl 2-((2-aminoethyl)thio)acetate comprises an ethyl ester group attached to a thioether linkage, which is further connected to an aminoethyl side chain. This distinctive configuration makes it a valuable intermediate in synthesizing various bioactive molecules.

The compound's relevance is underscored by its role in the synthesis of peptides and peptidomimetics, which are pivotal in developing novel therapeutic agents. The presence of both amino and thiol functional groups provides multiple sites for chemical modification, enabling the creation of complex molecular architectures. These properties have made Ethyl 2-((2-aminoethyl)thio)acetate a staple in research laboratories focused on medicinal chemistry and biopharmaceutical innovation.

In recent years, the application of Ethyl 2-((2-aminoethyl)thio)acetate has expanded into the field of drug discovery, particularly in the design of small-molecule inhibitors targeting various biological pathways. For instance, studies have highlighted its utility in developing compounds that interact with enzyme active sites, modulating metabolic pathways relevant to diseases such as cancer and neurodegeneration. The thioether moiety, in particular, has been shown to enhance binding affinity and selectivity, making it an attractive feature for medicinal chemists.

One of the most compelling aspects of Ethyl 2-((2-aminoethyl)thio)acetate is its potential in regenerative medicine. Researchers have explored its use in creating scaffolds for tissue engineering applications, leveraging its ability to form stable yet flexible polymeric structures. These scaffolds can be functionalized with growth factors and other bioactive molecules to promote cell proliferation and tissue repair. The versatility of this compound underscores its importance as a building block in advanced biomedical applications.

The synthesis of Ethyl 2-((2-aminoethyl)thio)acetate involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include the condensation of ethyl acetoacetate with 2-aminoethanethiol under controlled pH and temperature conditions. Advances in catalytic methods have further refined these processes, improving yield and purity while minimizing byproduct formation. Such improvements are crucial for ensuring the compound's suitability for high-throughput screening and industrial-scale production.

The safety profile of Ethyl 2-((2-aminoethyl)thio)acetate is another critical consideration in its application. While not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to prevent exposure to skin and eyes. Laboratory protocols typically recommend the use of personal protective equipment (PPE), including gloves and safety goggles, when working with this compound. Additionally, adequate ventilation should be maintained to avoid inhalation of any vapors that may be produced during handling or reaction processes.

The environmental impact of using Ethyl 2-((2-aminoethyl)thio)acetate is also a topic of interest. Efforts are being made to develop greener synthetic methodologies that reduce waste generation and minimize solvent use. For example, solvent-free reactions or the use of biodegradable solvents are being explored as alternatives to traditional organic solvents. Such approaches align with broader sustainability goals within the chemical industry and contribute to reducing the ecological footprint of pharmaceutical research.

In conclusion, Ethyl 2-((2-aminoethyl)thio)acetate (CAS No. 744995-20-8) represents a multifaceted compound with significant potential in chemical biology and drug development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, while its versatility extends into regenerative medicine and tissue engineering applications. As research continues to uncover new uses for this compound, it will undoubtedly play an increasingly important role in advancing therapeutic innovations.

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